Skf 82958
Description
Chemical Classification and Research Significance
SKF-82958, chemically known as (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is classified as a benzazepine derivative. In neuropharmacological research, it is recognized as a full agonist of the D1-like dopamine (B1211576) receptors (D1 and D5). medchemexpress.comnih.govtocris.comadooq.com Its significance lies in its ability to selectively stimulate these receptors, thereby allowing researchers to investigate their specific roles in various physiological and pathological processes.
The selectivity of SKF-82958 for D1-like receptors over D2-like receptors is a key feature that makes it a valuable research tool. medchemexpress.commedchemexpress.com This selectivity enables the elucidation of the distinct functions of the D1-like receptor family in the central nervous system, which are implicated in motor control, learning, memory, and reward pathways. patsnap.comnih.govnih.gov For instance, studies using SKF-82958 have been instrumental in understanding the D1 receptor's role in mediating the reinforcing effects of substances of abuse and in the pathophysiology of movement disorders like Parkinson's disease. nih.govnih.gov
Research has demonstrated that SKF-82958 can induce specific behavioral effects in animal models. For example, it has been shown to effectively increase eye-blinking rates in common marmosets, a behavior linked to dopamine production. nih.gov Furthermore, studies in rats have shown that SKF-82958 can serve as a discriminative stimulus, an effect mediated by the D1-like receptor. nih.gov It has also been observed to disrupt prepulse inhibition in mice, providing insights into the role of D1 receptors in sensorimotor gating mechanisms that are often impaired in psychiatric disorders. nih.gov
The binding affinity of SKF-82958 for dopamine receptors has been characterized in various studies. It displays a high affinity for the D1 receptor and a significantly lower affinity for the D2 receptor, underscoring its selectivity. The following table summarizes the binding affinity of SKF-82958 for dopamine D1 and D2 receptors.
| Receptor | K0.5 (nM) |
|---|---|
| Dopamine D1 | 4 |
| Dopamine D2 | 73 |
Historical Context of Dopamine Receptor Agonist Development
The development of dopamine receptor agonists has been a cornerstone of neuropharmacology, driven by the need to understand and treat a range of neurological and psychiatric disorders. The journey began with the discovery of dopamine's role as a neurotransmitter and the identification of its depletion in Parkinson's disease. clevelandclinic.org
The initial therapeutic strategy involved replenishing dopamine levels with its precursor, Levodopa (L-DOPA). clevelandclinic.org However, long-term L-DOPA therapy was found to be associated with significant side effects, which spurred the search for direct-acting dopamine receptor agonists. neurology.org
The first generation of these agonists, such as bromocriptine, were derived from ergot alkaloids. neurology.orgwikipedia.org While effective to some extent, these compounds were non-selective, interacting with a wide range of receptors, including dopamine, serotonin, and adrenergic receptors. nih.govnih.gov This lack of selectivity contributed to a host of adverse effects, including fibrotic reactions. nih.govwikipedia.org
The limitations of ergot-derived agonists led to the development of non-ergot agonists, which offered improved selectivity and a better side-effect profile. wikipedia.org This era saw the emergence of agonists with higher affinity for the D2 family of dopamine receptors. wikipedia.org
A significant leap forward in the field was the growing understanding of the distinct physiological roles of the two main families of dopamine receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). It became apparent that the D1- and D2-like receptors often had different, and sometimes opposing, effects on cellular signaling and behavior. This realization highlighted the need for agonists with greater selectivity for one receptor family over the other to achieve more targeted therapeutic effects and reduce unwanted side effects. nih.govneurology.orgneurology.org
The development of benzazepine derivatives, such as SKF-82958, represented a crucial step in this direction. These compounds were specifically designed to target the D1-like receptors with high affinity and efficacy, providing researchers with powerful tools to dissect the specific functions of this receptor subfamily. patsnap.com The availability of selective D1 agonists like SKF-82958 has been critical in advancing our knowledge of the dopamine system and continues to aid in the exploration of new therapeutic avenues for conditions such as Parkinson's disease, schizophrenia, and addiction. patsnap.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWHHQIVUHOBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894837 | |
| Record name | 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80751-65-1 | |
| Record name | SKF 82958 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SK&F 82958 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-82958 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W60FE897Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor System Interactions
Dopamine (B1211576) Receptor Agonism and Selectivity
SKF-82958 demonstrates a strong preference for the D1-like family of dopamine receptors, which includes the D1 and D5 receptor subtypes. This selectivity is a key feature of its pharmacological identity.
SKF-82958 is a potent D1-like receptor agonist. medchemexpress.commedchemexpress.com Research has established its high binding affinity for the D1 receptor. Studies using radioligand binding assays have determined its affinity constant (K₀.₅) to be approximately 4 nM for the D1 receptor. medchemexpress.commedchemexpress.com This high affinity indicates a strong and stable interaction between SKF-82958 and the D1 receptor binding site. This interaction initiates the conformational changes in the receptor that lead to its activation.
| Receptor | Binding Affinity (K₀.₅) | Reference |
|---|---|---|
| Dopamine D1 Receptor | 4 nM | medchemexpress.commedchemexpress.com |
| Dopamine D2 Receptor | 73 nM | medchemexpress.commedchemexpress.com |
A defining characteristic of SKF-82958 is its selectivity for D1-like receptors over D2-like receptors. Its binding affinity for the D2 receptor is significantly lower, with a reported K₀.₅ value of 73 nM. medchemexpress.commedchemexpress.com This represents an approximately 18-fold greater selectivity for the D1 receptor compared to the D2 receptor. This selectivity profile means that SKF-82958 is more likely to activate D1-mediated signaling pathways than those regulated by D2 receptors. Studies have confirmed that the effects of SKF-82958 are mediated by its action on D1 receptors, as its activity can be blocked by D1-selective antagonists like SCH-23390, but not by D2-selective antagonists such as raclopride. nih.govnih.gov
SKF-82958 is classified as a full agonist at both D1 and D5 receptors. adooq.com A full agonist is a compound that binds to and activates a receptor to its maximum possible extent, eliciting the full biological response that the endogenous ligand (in this case, dopamine) would produce. In contrast to partial agonists, which produce a sub-maximal response even at saturating concentrations, SKF-82958 is capable of inducing the maximal functional response from the D1 and D5 receptors. nih.gov This characteristic is crucial to its function, as it robustly engages the downstream signaling cascades associated with these receptors.
Downstream Signaling Pathways and Cellular Mechanisms
The activation of D1-like receptors by SKF-82958 initiates a series of intracellular events, influencing secondary messenger systems and modulating the activity of other neurotransmitter systems.
The D1 and D5 receptors are G-protein coupled receptors (GPCRs) that are canonically linked to the Gs alpha subunit (Gαs). nih.gov Upon activation by an agonist like SKF-82958, the receptor promotes the activation of Gαs, which in turn stimulates the enzyme adenylate cyclase. This enzyme catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Research demonstrates that SKF-82958 induces D1 receptor-dependent adenylate cyclase activity in rat striatal membranes, with an EC₅₀ value of 491 nM. medchemexpress.commedchemexpress.com The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream protein targets, altering neuronal function and gene expression. nih.gov
| Parameter | Value | System | Reference |
|---|---|---|---|
| Adenylate Cyclase Stimulation (EC₅₀) | 491 nM | Rat Striatal Membranes | medchemexpress.commedchemexpress.com |
Estrogen Receptor Interactions and Transcriptional Activity
While historically characterized as a full agonist for the dopamine D1 receptor, the benzazepine derivative SKF-82958 exhibits a distinct and significant interaction with the estrogen receptor (ER) system. nih.gov This interaction is not a secondary effect of its dopaminergic activity, as dopamine itself does not compete for binding to estrogen receptors. nih.gov Instead, SKF-82958 directly engages with ERs, demonstrating a unique profile of subtype selectivity and transcriptional activation that involves crosstalk with other signaling pathways. nih.gov
SKF-82958 functions as a subtype-selective agonist for Estrogen Receptor-Alpha (ERα). nih.gov In cellular models, treatment with SKF-82958 has been shown to robustly stimulate ERα-dependent transcription from an estrogen-response element (ERE) reporter gene, even in the absence of the natural estrogen ligand, 17β-estradiol. nih.gov This agonistic activity is accompanied by an increase in the phosphorylation of the ERα protein, a key step in its activation. nih.gov
Control studies have confirmed that SKF-82958 directly competes with 17β-estradiol for binding to the ERα ligand-binding pocket. nih.gov Despite demonstrating a weaker relative binding activity compared to its potent transcriptional activation, its functional effects clearly establish it as an ERα agonist. nih.gov The compound's selectivity for ERα is a defining feature of its estrogenic activity. nih.gov
| Receptor Subtype | Binding Activity | Functional Activity | Transcriptional Induction |
|---|---|---|---|
| Estrogen Receptor-Alpha (ERα) | Competes with 17β-estradiol nih.gov | Agonist nih.gov | Robust nih.gov |
| Estrogen Receptor-Beta (ERβ) | Competes with 17β-estradiol nih.gov | Negligible Agonist Activity nih.gov | Negligible nih.gov |
In stark contrast to its effects on ERα, SKF-82958 shows a negligible ability to induce gene expression directed by Estrogen Receptor-Beta (ERβ). nih.gov While binding studies indicate that SKF-82958 can compete with 17β-estradiol for binding to ERβ, this interaction does not translate into significant transcriptional activation. nih.gov Under experimental conditions where SKF-82958 prompts strong ERα-mediated transcription, the induction of ERβ-dependent gene expression remains minimal. nih.gov This lack of functional agonism at ERβ underscores the compound's selectivity for the ERα subtype. nih.gov
The transcriptional activation of ERα by SKF-82958 is more potent than what would be predicted from its relative binding affinity alone. nih.gov This suggests the involvement of additional signaling pathways that amplify its effect. Research has revealed that SKF-82958 induces the expression of a target gene through a mechanism involving crosstalk between ERα and the activating protein-1 (AP-1) transcription factor pathway. nih.gov
AP-1 is a transcription factor complex, often composed of proteins from the Jun and Fos families, that regulates gene expression related to cellular growth and differentiation. nih.gov SKF-82958 has been found to induce gene expression in a manner dependent on the tetradecanoylphorbol-13-acetate-response element (TRE), which is the DNA binding site for AP-1. nih.gov
Further investigation into this mechanism has shown that the overexpression of the AP-1 protein c-Jun significantly enhances the SKF-induced expression of an ERα target gene. nih.gov This enhancement, however, is contingent on the presence of the TRE site in the gene's promoter region. nih.gov Interestingly, the overexpression of another AP-1 component, c-Fos, does not produce the same effect. nih.gov This indicates a specific functional interaction between ERα and c-Jun-containing AP-1 complexes in response to SKF-82958. nih.gov This crosstalk allows a ligand that is a relatively weak binder to ERα to produce a strong and robust stimulation of ERα-dependent gene expression through a combinatorial response within the cell. nih.gov
| Component | Role/Observation | Reference |
|---|---|---|
| SKF-82958 | Activates ERα and induces AP-1 target gene expression. | nih.gov |
| ERα | Activated by SKF-82958, leading to transcription. | nih.gov |
| AP-1 (c-Jun) | Overexpression strongly enhances SKF-induced ERα target gene expression. | nih.gov |
| AP-1 (c-Fos) | Overexpression does not enhance SKF-induced ERα target gene expression. | nih.gov |
| TRE (AP-1 Binding Site) | Required for the enhanced gene expression by c-Jun overexpression. | nih.gov |
Neurobiological Effects and Behavioral Modulations
Locomotor Activity and Motor Control
The influence of SKF-82958 on motor behaviors, including spontaneous locomotion, rearing, and specific movement disorders, has been a significant area of research.
Influence on Spontaneous Locomotion and Rearing Behaviors
Studies in rodents have shown that SKF-82958 can increase spontaneous locomotor activity and enhance rearing behaviors. For instance, SKF-82958 has been reported to increase locomotion and rearing in rats caymanchem.com. In mice, SKF-82958 significantly increased locomotor activity and enhanced rearing responses nih.gov. While one study in cockroaches indicated that SKF-82958 did not affect spontaneous walking biologists.com, research in rodents consistently demonstrates a stimulatory effect on general motor activity. The locomotor-activating effect of SKF-82958 in rats was found to be unaffected by the MEK inhibitor SL-327 cij.gob.mx. In mice, SKF-82958 increased rearing in vehicle-pretreated animals, and this effect was significantly antagonized by finasteride (B1672673) pretreatment nih.gov.
Here is a summary of findings on SKF-82958's influence on spontaneous locomotion and rearing:
| Species | Behavior | Effect of SKF-82958 | Notes | Source |
| Rat | Locomotion | Increased | Effect unaffected by SL-327. | caymanchem.comcij.gob.mx |
| Rat | Rearing | Increased | caymanchem.com | |
| Mouse | Locomotor Activity | Increased | Effect countered by finasteride's intrinsic hypolocomotive properties. | nih.gov |
| Mouse | Rearing Responses | Enhanced | Effect significantly antagonized by finasteride pretreatment. | nih.gov |
| Cockroach | Spontaneous Walking | No effect | biologists.com |
Modulation of Contraversive Circling in Unilateral Lesion Models
In animal models of Parkinson's disease, such as rats with unilateral lesions of the substantia nigra, directly acting dopamine (B1211576) agonists can induce circling behavior. SKF-82958 has been shown to promote contraversive rotation in rats with unilateral lesions of the substantia nigra rndsystems.comtocris.com. Contraversive circling refers to rotation away from the side of the lesion, a behavior typically associated with the activation of dopamine receptors in the intact striatum following a unilateral lesion. In hemiparkinsonian monkeys, contraversive circling produced by SKF-82958 was potentiated by increasing doses of trihexyphenidyl, a selective M1 muscarinic cholinergic receptor antagonist psu.edu. This suggests an interaction between D1 dopaminergic and M1 muscarinic systems in modulating this motor behavior in the lesioned state psu.edu. Systemic administration of a 5-HT2C receptor antagonist has also been shown to enhance the action of SKF-82958 in eliciting a rotational response contraversive to the lesioned side um.edu.mt.
Suppression of Tremulous Jaw Movements
Tremulous jaw movements (TJMs) in rodents are considered a model of parkinsonian tremor nih.govsilae.it. SKF-82958 has demonstrated the ability to suppress cholinomimetic-induced TJMs nih.gov. Specifically, SKF-82958 significantly reduced the number of tremulous jaw movements induced by pilocarpine (B147212) silae.itmedchemexpress.com. The suppressive effects of SKF-82958 on jaw movements were dose-dependently reversed by systemic pretreatment with the selective D1 dopamine receptor antagonist SCH-23390 silae.it. Intracranial injection of SCH-23390 into the ventrolateral striatum and substantia nigra pars reticulata also reversed the reduction of pilocarpine-induced jaw movements produced by SKF-82958 silae.it. These findings suggest that the antiparkinsonian actions of SKF-82958 in this model may involve the stimulation of D1 receptors in the ventrolateral striatum and substantia nigra pars reticulata silae.ituconn.edu.
Here is a summary of SKF-82958's effects on tremulous jaw movements:
| Model | Effect of SKF-82958 | Reversal by | Implicated Brain Regions | Source |
| Pilocarpine-induced TJMs | Significantly reduced TJMs | SCH-23390 (systemic) | silae.itmedchemexpress.com | |
| Pilocarpine-induced TJMs | Reduced TJMs | SCH-23390 (ventrolateral striatum, substantia nigra pars reticulata) | Ventrolateral striatum, Substantia nigra pars reticulata | silae.ituconn.edu |
Cognitive and Discriminative Stimulus Properties
Beyond its motor effects, SKF-82958 also possesses properties related to cognition and can serve as a discriminative stimulus.
Characterization as a Discriminative Stimulus and Receptor Mediation
SKF-82958 has been characterized as a discriminative stimulus in rats medchemexpress.comnih.gov. This means that animals can learn to distinguish the internal state produced by SKF-82958 from a control state (e.g., saline). Studies have shown that the discriminative stimulus effects of SKF-82958 are mediated by a dopamine D1-like receptor mechanism nih.gov. In rats trained to discriminate SKF-82958 from vehicle, SKF-82958 resulted in dose-dependent increases in responding on the SKF-82958 appropriate lever medchemexpress.com. The selective D1 dopamine receptor antagonist SCH-23390 dose-dependently antagonized the discriminative stimulus effects of SKF-82958 nih.gov. While SKF-82958 can serve as a discriminative stimulus, it produced only intermediate or modest levels of appropriate responding in rats trained to discriminate other substances like methamphetamine or MDPV, suggesting that while D1 receptor activation contributes, it may not fully capture the stimulus properties of these other drugs nih.govuthscsa.edunih.govingentaconnect.comdrugbank.com.
Here is a summary of SKF-82958 as a discriminative stimulus:
| Species | Discriminative Stimulus Property | Receptor Mediation | Antagonized by | Notes | Source |
| Rat | Serves as a discriminative stimulus | D1-like receptors | SCH-23390 | Dose-dependent appropriate lever responding. | medchemexpress.comnih.gov |
| Rat | Partial substitution for methamphetamine | D1 receptors | Required dose markedly decreased response rates. | nih.gov | |
| Rat | Modest/Little substitution for MDPV | D1/D5 receptors | Failed to increase responding at doses below those suppressing responding. | uthscsa.edunih.govingentaconnect.com | |
| Rat | Occasioned intermediate responding for (-)-ephedrine | D1-like receptors | SCH-23390 | Suggests D1-like receptors mediate this effect. | drugbank.com |
Reinforcing Properties and Self-Administration Studies
The ability of a substance to be self-administered by animals is an indicator of its reinforcing properties. Studies on the reinforcing properties of SKF-82958 have yielded varied results depending on the species and experimental parameters. In rats, SKF-82958 has been shown to be self-administered, producing inverted U-shaped dose-response curves nih.gov. This finding contrasted with earlier reports regarding another D1 agonist, SKF 38393 nih.gov. However, in rats with a history of cocaine intake, SKF-82958 did not maintain intravenous self-administration biorxiv.org. In squirrel monkeys, SKF-82958 maintained consistent self-administration under both fixed-ratio and second-order fixed-interval schedules of reinforcement, with dose-related effects qualitatively similar to those of D2 agonists nih.gov. This suggests that the reinforcing efficacy of D1 agonists like SKF-82958 can be influenced by factors such as species and the specific reinforcement schedule used nih.gov. While SKF-82958 has shown reinforcing properties in some contexts, it did not reinstate extinguished drug-taking behavior in certain studies wgtn.ac.nz.
Here is a summary of SKF-82958's reinforcing properties:
| Species | Self-Administration Capability | Reinforcement Schedule | Notes | Source |
| Rat | Yes | Not specified in abstract | Produced inverted U-shaped dose-response curves. | nih.gov |
| Rat (cocaine history) | No | Intravenous self-administration | Did not maintain self-administration. | biorxiv.org |
| Squirrel Monkey | Yes | Fixed-ratio, Second-order fixed-interval | Maintained consistent self-administration; effects similar to D2 agonists under second-order schedule. | nih.gov |
Sensory Processing and Gating Mechanisms
SKF-82958 has been shown to influence sensory processing, a critical function involving the filtering and modulation of incoming sensory information. This is particularly evident in its effects on behaviors such as eye blinking and prepulse inhibition (PPI).
Effects on Eye Blinking Count in Primate Models
Studies in primate models, specifically common marmosets and squirrel monkeys, have demonstrated that SKF-82958 effectively increases eye blinking count. nih.govnih.govsci-hub.sebiorxiv.org Eye blinking is considered a potential indicator of dopamine activity in neuropsychiatric conditions. nih.gov Research in common marmosets showed that SKF-82958 significantly increased eye blinking, similar to the non-selective dopamine agonist apomorphine. nih.gov This effect was blocked by a dopamine D1 receptor antagonist, SCH-39166, highlighting the involvement of D1 receptors in this modulation. nih.gov In squirrel monkeys, SKF-82958 produced dose-related increases in eye blinking rates. nih.gov At higher doses (0.3 and 1 mg/kg), SKF-82958 increased eye blink rates significantly above control values. nih.gov
Table 1: Effects of SKF-82958 on Eye Blinking in Squirrel Monkeys
| Dose (mg/kg) | Eye Blinks per Minute (Mean ± S.E.M.) | Fold Increase Above Control |
| Control | Baseline (not explicitly stated, but implied by fold increase) | 1.0 |
| 0.3 | Data not explicitly provided as raw number, but stated as ~10-fold above control | ~10.0 |
| 1.0 | Data not explicitly provided as raw number, but stated as ~16-fold above control | ~16.0 |
*Note: Data derived from interpretation of research findings stating approximate fold increases. nih.gov
Impact on Sensorimotor Gating and Prepulse Inhibition (PPI)
Sensorimotor gating, the ability to filter irrelevant sensory information, is often assessed using prepulse inhibition (PPI) of the acoustic startle reflex. colab.wsnih.govnih.gov Deficits in PPI are associated with various neuropsychiatric conditions. nih.gov SKF-82958 has been shown to disrupt PPI in rodent models, although the effects can be strain-dependent. colab.wsnih.govnih.govconsensus.appjneurosci.orgnih.gov
In C57BL/6J mice, systemic administration of SKF-82958 dramatically inhibited PPI. colab.wsnih.gov Local infusion of SKF-82958 into the nucleus accumbens and medial prefrontal cortex also disrupted PPI in these mice. colab.wsnih.gov In rats, the effects of SKF-82958 on PPI vary depending on the strain. nih.govjneurosci.org For instance, SKF-82958 elicited significant PPI deficits in Long-Evans rats, but not in Sprague-Dawley or Wistar rats. nih.gov This effect in Long-Evans rats was sensitive to the selective D1 antagonist SCH-23390. nih.gov In Sprague Dawley Harlan (SDH) rats, increasing doses of SKF-82958 diminished PPI. jneurosci.org
Table 2: Effects of SKF-82958 on PPI in Different Rodent Strains
| Species | Strain | SKF-82958 Effect on PPI | Sensitivity to D1 Antagonist (SCH-23390) | Key Brain Regions Involved (in mice) |
| Mouse | C57BL/6J | Inhibited/Disrupted | Not explicitly stated for SKF-82958 effect, but SCH-23390 enhanced PPI colab.wsnih.gov | Nucleus accumbens, Medial prefrontal cortex colab.wsnih.gov |
| Rat | Long-Evans | Significant Deficits | Sensitive | Not specified in search results |
| Rat | Sprague-Dawley | No significant effect | Not applicable | Not specified in search results |
| Rat | Wistar | No significant effect | Not applicable | Not specified in search results |
| Rat | SDH | Diminished PPI with increasing dose | Not explicitly stated | Not specified in search results |
Underlying Molecular Mechanisms in PPI Regulation
The mechanisms underlying SKF-82958's effects on PPI involve dopamine D1 receptors. colab.wsnih.govnih.gov Studies have investigated the interaction of SKF-82958 with other neurotransmitter systems and intracellular signaling pathways involved in PPI. In mice, the D1 receptor antagonist SCH-23390 enhanced PPI, while SKF-82958 disrupted it. colab.wsnih.gov This suggests a role for D1 receptor activation in impairing gating.
Research also indicates interactions with purinergic P2X4 receptors. researchgate.netfrontiersin.orgfrontiersin.org While SKF-82958 did not potentiate ivermectin-mediated PPI disruption, modulation of D1 receptors altered ivermectin's effects on DARPP-32 phosphorylation, a signaling molecule linked to PPI regulation in the ventral striatum. frontiersin.orgfrontiersin.org SKF-82958 significantly up-regulated DARPP-32 phosphorylation in the presence of ivermectin. frontiersin.org
Neuropeptide Gene Expression Regulation
SKF-82958 has been shown to induce the expression of neuropeptide mRNA in striatal regions, highlighting its influence on gene regulation in key brain areas involved in motor control and reward pathways. targetmol.comglpbio.comnih.govguidetopharmacology.org
Induction of Neuropeptide mRNA in Striatal Regions
As a full D1/D5 receptor agonist, SKF-82958 induces neuropeptide and immediate early gene expression in striatonigral neurons of the normosensitive striatum in rats. targetmol.comglpbio.comnih.gov Specifically, SKF-82958 induces the expression of preprodynorphin (PPD) and substance P (SP) genes in medium spiny neurons located in the dorsal and, more notably, the ventral striatum. targetmol.comglpbio.comnih.gov It also increases preproenkephalin (PPE) mRNA expression in striatopallidal neurons. targetmol.comglpbio.comnih.gov The induction of these neuropeptides by SKF-82958 is comparable to that seen with mixed D1/D2 receptor agonists and indirect dopamine agonists like cocaine and amphetamine. nih.gov
D1/D2 and Muscarinic Receptor Interactions in Gene Expression
The regulation of neuropeptide gene expression by SKF-82958 involves complex interactions between D1, D2, and muscarinic receptors. targetmol.comglpbio.comnih.gov Studies have shown that the SKF-82958-induced expression of PPD and SP mRNA is blocked by either a D1 antagonist (SCH-23390) or a D2 antagonist (eticlopride), suggesting a requirement for both D1 and D2 receptor activation for this effect. nih.gov
Furthermore, muscarinic receptors play a significant modulatory role. targetmol.comglpbio.comnih.govnih.gov The muscarinic antagonist scopolamine (B1681570) has been shown to augment the PPD and SP mRNA expression induced by SKF-82958. nih.gov Scopolamine also prevented the ability of the D2 antagonist eticlopride (B1201500) to block SKF-82958-induced PPD and SP mRNA expression, indicating that endogenous acetylcholine (B1216132), acting via muscarinic receptors, attenuates D1 receptor-stimulated PPD/SP gene expression and contributes to the apparent D2 receptor involvement. nih.gov
In contrast, the SKF-82958-induced increase in preproenkephalin mRNA in striatopallidal neurons was blocked by SCH-23390 or scopolamine, but not by eticlopride. nih.gov This suggests that muscarinic receptors mediate the D1 receptor-stimulated preproenkephalin gene expression. nih.gov Blockade of striatal GABAA receptors had only subtle effects on acute dopamine agonist-induced changes in gene expression, in contrast to the more pronounced effects of muscarinic antagonists like scopolamine. nih.gov
Table 3: Receptor Interactions in SKF-82958-Induced Neuropeptide mRNA Expression in Rat Striatum
| Neuropeptide mRNA | SKF-82958 Effect | Blocked by D1 Antagonist (SCH-23390) | Blocked by D2 Antagonist (Eticlopride) | Effect of Muscarinic Antagonist (Scopolamine) |
| Preprodynorphin (PPD) | Increased | Yes | Yes | Augmented effect, prevented D2 antagonist block |
| Substance P (SP) | Increased | Yes | Yes | Augmented effect, prevented D2 antagonist block |
| Preproenkephalin (PPE) | Increased | Yes | No | Blocked effect |
Preclinical Models of Neurological and Psychiatric Disorders
Parkinson's Disease Models
The progressive loss of dopaminergic neurons in the substantia nigra is a primary pathological hallmark of Parkinson's disease, leading to significant motor deficits. Animal models that replicate this dopaminergic lesion, such as those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA), are crucial for evaluating potential therapeutic agents. atuka.comscantox.com SKF-82958 has been extensively studied in these models to understand the role of D1 receptor stimulation in both alleviating parkinsonian symptoms and contributing to treatment-related complications.
Research into the direct effects of SKF-82958 on parkinsonian symptoms has yielded varied results depending on the specific animal model and experimental context. In MPTP-lesioned parkinsonian cynomolgus monkeys, SKF-82958 administered alone was shown to improve parkinsonism. nih.gov Similarly, studies in hemiparkinsonian monkeys, lesioned with MPTP, demonstrated that SKF-82958 could induce contraversive circling, a behavioral marker indicating a stimulation of dopamine (B1211576) receptors in the lesioned hemisphere. psu.edu
However, other studies have characterized its monotherapeutic effect as modest. In parkinsonian squirrel monkeys, SKF-82958 was reported to cause only a weak stimulation of locomotor activity. nih.gov This suggests that while D1 receptor agonism can contribute to motor improvement, its efficacy as a standalone therapy may be limited.
| Animal Model | Key Finding | Reference |
| MPTP-Lesioned Cynomolgus Monkeys | Improved parkinsonian symptoms when administered alone. | nih.gov |
| MPTP-Lesioned Hemiparkinsonian Monkeys | Produced contraversive circling, indicating dopamine receptor stimulation. | psu.edu |
| Parkinsonian Squirrel Monkeys | Caused weak stimulation of locomotor activity. | nih.gov |
A major challenge in the long-term treatment of Parkinson's disease with dopaminergic therapies is the emergence of motor complications, particularly dyskinesias. Preclinical models in primates are highly valued for their ability to predict these effects. atuka.com Studies using SKF-82958 have shown that potent, continuous stimulation of the D1 receptor can contribute to these abnormal movements. In MPTP-lesioned cynomolgus monkeys, administration of SKF-82958 by itself led to a slight induction of hyperactivity and dyskinesias, such as chewing and licking of paws. nih.gov This finding highlights the central role of D1 receptor signaling in the development of dyskinetic behaviors.
Given the complex interplay between dopamine receptor subtypes, research has focused on combining D1 agonists with D2 receptor agonists to optimize therapeutic benefit and minimize side effects.
The combination of SKF-82958 with a full D2 receptor agonist has been investigated to achieve a more robust antiparkinsonian effect. In one study, co-administering SKF-82958 with the full D2 agonist quinpirole (B1680403) in MPTP-lesioned monkeys tended to augment the improvement in parkinsonian symptoms. nih.gov However, this combination also induced marked hyperactivity, irritability, and dyskinesias, suggesting that simultaneous full activation of both D1 and D2 receptors can lead to excessive and undesirable motor stimulation. nih.gov In a different study with hemiparkinsonian monkeys, contraversive circling produced by the D2 agonist N-0923 was progressively reduced with increasing doses of an M1 muscarinic antagonist, trihexyphenidyl, while the effects of SKF-82958 were potentiated. psu.edu
A more promising strategy appears to be the combination of a full D1 agonist with a partial D2 agonist. Partial D2 agonists can provide sufficient receptor stimulation to improve motor function while avoiding the overstimulation that leads to dyskinesia. Research in MPTP-lesioned cynomolgus monkeys demonstrated that the combination of SKF-82958 with the partial D2 agonist terguride (B126555) enhanced antiparkinsonian effects. nih.gov Crucially, this combination did not induce any hyperactivity or dyskinesias. nih.gov This suggests that a therapeutic approach involving full D1 agonism paired with partial D2 agonism could be beneficial for treating motor dysfunction in Parkinson's disease without triggering common dopaminergic side effects. nih.gov
| D2 Agonist Type | Co-Administered Drug | Animal Model | Observed Effect on Parkinsonian Symptoms | Observed Effect on Dyskinesia/Hyperactivity | Reference |
| Full | Quinpirole | MPTP-Lesioned Cynomolgus Monkeys | Tendency to augment improvement | Induced marked hyperactivity and dyskinesias | nih.gov |
| Partial | Terguride | MPTP-Lesioned Cynomolgus Monkeys | Augmented improvement | Did not induce hyperactivity or dyskinesias | nih.gov |
Evaluation of Combinatorial Therapeutic Strategies
Schizophrenia and Psychosis Research
The dopamine hypothesis of schizophrenia has long implicated dysregulation of dopamine pathways in the pathophysiology of the disorder. Animal models are used to investigate specific symptoms, such as sensorimotor gating deficits, which are core features of schizophrenia. nih.govavcr.cz
In this context, SKF-82958 has been used to probe the role of D1 receptors. A key measure of sensorimotor gating is prepulse inhibition (PPI), which is often impaired in individuals with schizophrenia. nih.gov Research in C57BL/6J mice has shown that systemic administration of SKF-82958 dramatically inhibits PPI, mirroring the deficits seen in the disorder. nih.gov Further investigation involving local microinfusions identified the nucleus accumbens and the medial prefrontal cortex as the key brain regions responsible for this PPI-disruptive effect of the D1 agonist. nih.gov These findings suggest that overstimulation of D1 receptors in these specific neural circuits may contribute to the sensorimotor gating impairments associated with neuropsychiatric diseases. nih.gov
Conversely, other research points to a different potential application for D1 agonists. Eye blinking rate is a clinical indicator for dopamine activity. nih.gov A study in common marmosets found that SKF-82958 significantly increased the eye blinking count. nih.gov This has led to the suggestion that eye blinking in marmosets could serve as a useful in vivo screening tool for novel dopamine D1 receptor agonists as potential antipsychotics. nih.gov
| Model / Assay | Animal | Key Finding | Implication | Reference |
| Prepulse Inhibition (PPI) | C57BL/6J Mice | SKF-82958 disrupts PPI, with the effect localized to the nucleus accumbens and medial prefrontal cortex. | D1 receptor overstimulation in specific brain circuits may underlie sensorimotor gating deficits in psychiatric disorders. | nih.gov |
| Eye Blinking Rate | Common Marmosets | SKF-82958 significantly increased the eye blinking count. | Eye blinking may serve as a preclinical screening tool for D1 agonists with potential antipsychotic applications. | nih.gov |
Role in Dopamine Hyperactivity and Information Processing Dysregulation
The compound SKF-82958, a selective dopamine D1 receptor agonist, is instrumental in preclinical models for studying dopamine hyperactivity and its role in disrupting information processing. nih.gov A key paradigm used to assess information processing is prepulse inhibition (PPI), a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. nih.govnih.gov Deficits in PPI are considered a marker of impaired sensorimotor gating, a form of information processing that is often dysfunctional in certain neuropsychiatric disorders. nih.govnih.gov
Research in mouse models has demonstrated that systemic administration of SKF-82958 significantly disrupts or inhibits PPI. nih.govcolab.ws This effect highlights the compound's ability to induce a state of dopamine D1 receptor-mediated hyperactivity that interferes with the brain's capacity to filter sensory information. nih.gov Further investigation into the specific brain regions mediating this effect has shown that local infusions of SKF-82958 directly into the nucleus accumbens and the medial prefrontal cortex also cause a disruption in PPI. nih.govcolab.ws However, when infused into the ventral hippocampus, SKF-82958 did not produce the same disruptive effect. nih.gov These findings suggest that the nucleus accumbens and the medial prefrontal cortex are key neural substrates responsible for the PPI-disruptive effects of dopamine D1 receptor agonists. nih.gov This targeted disruption of sensorimotor gating makes SKF-82958 a valuable tool for exploring the neural circuits and cellular mechanisms that underlie information processing dysregulation seen in psychiatric conditions. nih.govcolab.ws
Table 1: Effect of Local SKF-82958 Infusion on Prepulse Inhibition (PPI) in Mice
| Brain Region | Effect on PPI | Reference |
|---|---|---|
| Nucleus Accumbens | Disrupted | nih.govcolab.ws |
| Medial Prefrontal Cortex | Disrupted | nih.govcolab.ws |
Utility as a Tool for Antipsychotic Drug Screening
SKF-82958 has been identified as a useful pharmacological tool in preclinical models for the in vivo screening of novel antipsychotic drugs, particularly those targeting the dopamine D1 receptor. nih.gov One such model utilizes the measurement of eye-blinking rates in common marmosets, a primate species with a more developed prefrontal cortex than rodents. nih.gov In these animals, the rate of spontaneous eye blinking is linked to dopaminergic activity. nih.gov
Studies have shown that SKF-82958, along with the non-selective dopamine agonist apomorphine, significantly increases the eye-blinking count in common marmosets. nih.gov In contrast, agonists for D2 and D3 receptors tended to decrease the eye-blinking count by inducing somnolence, while D4 receptor agonists had no effect. nih.gov The pro-blinking effect induced by dopamine agonists can be blocked by a dopamine D1 receptor antagonist, confirming the D1-mediated mechanism. nih.gov Because of its specific and measurable effect on a D1-mediated behavior, SKF-82958 serves as a valuable reference compound in this model. nih.gov The model suggests that observing changes in eye-blinking rates in marmosets can be an effective method for the initial screening and characterization of new compounds with potential as D1 receptor-targeted antipsychotics. nih.gov
Table 2: Effects of Various Dopamine Receptor Agonists on Eye Blinking in Common Marmosets
| Compound | Receptor Target | Effect on Eye Blinking Count | Reference |
|---|---|---|---|
| SKF-82958 | D1 Agonist | Significantly Increased | nih.gov |
| Apomorphine | Non-selective Agonist | Significantly Increased | nih.gov |
| (+)-PHNO | D2 Agonist | Decreased (due to somnolence) | nih.gov |
| (+)-PD-128907 | D3 Agonist | Decreased (due to somnolence) | nih.gov |
| PD-168077 | D4 Agonist | No Effect | nih.gov |
Respiratory Function Studies
Prevention and Reversal of Opioid-Induced Respiratory Depression
Dopamine D1 receptor agonists, including the compound SKF-82958 (also known as 6-chloro-APB), have demonstrated significant potential in preclinical models for both preventing and reversing opioid-induced respiratory depression (OIRD). physiology.orgnih.govnih.gov OIRD is a life-threatening side effect of potent opioid analgesics like fentanyl, which act on μ-opioid receptors in the brainstem to suppress breathing. physiology.orgamazonaws.com
In studies using anesthetized cats, administration of fentanyl was shown to severely depress the rate and depth of respiration, leading to decreased arterial hemoglobin oxygenation (HbO₂) and elevated end-tidal carbon dioxide (ETCO₂). physiology.org The subsequent administration of selective D1 receptor agonists successfully reversed these effects, restoring spontaneous breathing and returning blood gas levels toward control values. physiology.org These agonists reinstated rhythmic respiratory discharges in the phrenic nerve after they had been arrested by the opioid. nih.govdocumentsdelivered.com Importantly, this reversal of respiratory depression was achieved without compromising the opioid's antinociceptive (analgesic) effects. physiology.orgnih.gov
Furthermore, pretreatment with a D1 agonist was shown to prevent the severe respiratory depression typically caused by a subsequent dose of fentanyl. physiology.org The mechanism for this protective and restorative effect involves counteracting the opioid's blunting of CO₂-dependent respiratory drive. nih.gov These findings suggest that D1 receptor agonists could be therapeutically valuable for managing opioid-related breathing disturbances. physiology.orgnih.gov
Table 3: Preclinical Effects of D1 Agonists on Fentanyl-Induced Respiratory Depression
| Parameter | Effect of Fentanyl | Effect of Subsequent D1 Agonist | Reference |
|---|---|---|---|
| Respiration Rate & Depth | Severely Depressed | Increased / Restored | physiology.org |
| Arterial Hemoglobin O₂ (HbO₂) | Lowered | Returned to Control | physiology.org |
| End-Tidal CO₂ (ETCO₂) | Elevated | Returned to Control | physiology.org |
| Phrenic Nerve Activity | Arrested / Depressed | Rhythmic Discharges Reinstated | nih.govdocumentsdelivered.com |
Interactions with Other Neurotransmitter Systems and Signaling Pathways
Cholinergic System Interactions
SKF-82958 interacts with the cholinergic system, particularly in the striatum, a brain region where dopamine (B1211576) and acetylcholine (B1216132) play crucial roles in motor control and learning.
Modulation of Striatal Acetylcholine Release
Research indicates that SKF-82958 can enhance extracellular levels of acetylcholine (ACh) in the striatum. Studies using in vivo microdialysis in rats have shown that SKF-82958 dose-dependently increases ACh levels in the frontal cortex and hippocampus. oup.comnih.gov This effect appears to be mediated, at least in part, through D1 receptor activation. oup.comnih.gov The stimulation of striatal acetylcholine output by SKF-82958 has been shown to be dependent on projections from the parafascicular thalamic nucleus and involves N-methyl-D-aspartate (NMDA) receptors. nih.govpsu.edu Acute bilateral electrolytic lesions of the parafascicular nucleus prevented the stimulation of striatal acetylcholine output by SKF-82958. nih.gov
Role of Muscarinic Receptors in Dopaminergic Modulation
Muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, play a significant role in modulating dopaminergic neurotransmission and dopamine-dependent behaviors. researchgate.netnih.gov Studies using genetically modified mice lacking M4 mAChRs on D1 receptor-expressing neurons (D1-M4-KO mice) have demonstrated enhanced locomotor responses to SKF-82958. researchgate.netnih.gov This suggests that M4 receptors on D1 receptor neurons can inhibit the effects of D1 receptor activation. nih.gov The interaction between M4 muscarinic and D1 dopamine receptors involves opposing effects on adenylyl cyclase activity, with M4 activation being inhibitory and D1 activation being stimulatory. nih.gov Furthermore, the muscarinic antagonist scopolamine (B1681570) has been shown to augment the expression of certain neuropeptide mRNAs induced by SKF-82958 in the striatum and prevent the ability of a D2 antagonist to block these effects, indicating that endogenous acetylcholine can attenuate D1 receptor-stimulated gene expression. nih.gov
Purinergic System Cross-talk
SKF-82958 has also been implicated in cross-talk with the purinergic system, particularly involving P2X4 receptors.
Involvement of P2X4 Receptors in SKF-82958 Mediated Effects
Studies investigating sensorimotor gating, a process that involves filtering sensory information, have suggested an interaction between purinergic P2X4 receptors and dopamine receptors. nih.govnih.govresearchgate.net While a high dose of the P2X4R positive modulator ivermectin (IVM) decreased CaMKIIα phosphorylation, a lower dose synergistically interacted with SKF-82958 in regulating CaMKIIα phosphorylation in the ventral striatum. nih.govresearchgate.net Although SKF-82958 alone did not potentiate IVM-mediated prepulse inhibition disruption, these findings suggest that P2X4R activation can influence dopamine neurotransmission and downstream signaling molecules. nih.govnih.govresearchgate.net
Effects on Downstream Signaling Molecules (e.g., CaMKIIα, nNOS)
SKF-82958's interactions extend to downstream signaling molecules such as Ca2+/calmodulin-dependent kinase IIα (CaMKIIα) and neuronal nitric oxide synthase (nNOS). SKF-82958 has been shown to induce changes in CaMKIIα phosphorylation. nih.govresearchgate.net Specifically, D1 receptor activation by SKF-82958 induced independent changes in CaMKIIα phosphorylation that were significantly potentiated in the presence of ivermectin at a lower dose. nih.govresearchgate.net Additionally, D1 receptor activation by SKF-82958 significantly increased nNOS phosphorylation, an effect that was attenuated by ivermectin. nih.gov These findings highlight the complex interplay between dopaminergic and purinergic signaling pathways at the level of intracellular kinases and enzymes.
Data Table 1: Effects of SKF-82958 and Ivermectin on CaMKIIα and nNOS Phosphorylation
| Treatment Combination | Effect on CaMKIIα Phosphorylation | Effect on nNOS Phosphorylation | Reference |
| SKF-82958 Alone | Increased | Increased | nih.govresearchgate.net |
| Ivermectin (low dose) + SKF-82958 | Significantly Potentiated | Attenuated | nih.govresearchgate.net |
| Ivermectin (high dose) | Decreased | - | nih.gov |
Steroid Hormone Receptor Pathways
SKF-82958 has also been found to interact with steroid hormone receptor pathways, particularly estrogen receptors (ERs). SKF-82958 is a subtype-selective agonist for estrogen receptor alpha (ERα). wikipedia.orgnih.gov It can stimulate robust ERα-dependent transcription in the absence of estrogen, which is accompanied by increased receptor phosphorylation. nih.govresearchgate.net This activation is thought to be mediated, in part, through the cAMP/protein kinase A (PKA) pathway. researchgate.net While SKF-82958 strongly activates ERα, its activation of ERbeta (ERβ) is reported to be weak or negligible under similar conditions. nih.govdtic.mil The transcriptional activation of ERα by SKF-82958 is more potent than would be expected based solely on its binding affinity, suggesting cross-talk with other intracellular signaling pathways, such as the AP-1 pathway. nih.gov Overexpression of the AP-1 protein c-Jun can enhance SKF-82958-induced ERα target gene expression when a specific response element is present. nih.gov This indicates that SKF-82958 can induce functional interactions between ERα and AP-1. nih.gov Furthermore, activation of D1-like receptors, such as by SKF-82958, can restore long-term potentiation (LTP) in striatal medium spiny neurons under conditions where estrogen synthesis is inhibited, suggesting a critical cross-talk between estrogen and D1 receptor-dependent signaling. frontiersin.orgresearchgate.net This restoration of LTP by D1 receptor activation may be mediated via stimulation of the cAMP-PKA intracellular pathway. researchgate.net
Data Table 2: SKF-82958 Activity at Estrogen Receptor Subtypes
| Receptor Subtype | SKF-82958 Activity | Notes | Reference |
| Estrogen Receptor alpha (ERα) | Agonist | Stimulates transcription, induces phosphorylation, interacts with AP-1 | wikipedia.orgnih.govresearchgate.net |
| Estrogen Receptor beta (ERβ) | Weak/Negligible | Activation is significantly less robust compared to ERα | nih.govdtic.mil |
Functional Interplay with Estrogen Receptors
SKF-82958 has been identified as a subtype-selective agonist for estrogen receptor alpha (ERα), exhibiting negligible activity at estrogen receptor beta (ERβ). wikipedia.orgnih.gov This selective activation of ERα induces functional interactions between ERα and the activating protein-1 (AP-1) pathway. nih.govbioscientifica.comoup.com
Studies using human neuroblastoma cells have demonstrated that SKF-82958 can robustly activate human estrogen receptor (hER), with an efficacy comparable to that of estradiol. nih.gov This activation appears to be mediated, at least in part, through the cAMP/protein kinase A pathway, as it is blocked by protein kinase A inhibitors and mimicked by forskolin. nih.gov Further investigation using deletion mutants of hER indicated that the full response to SKF-82958 requires the cooperation of both the AF-1 and AF-2 transactivation domains of the receptor. nih.gov
Interestingly, the transcriptional activity of estrogen receptors can be regulated not only by ligands but also by agents like dopamine that stimulate intracellular signaling pathways. nih.gov SKF-82958, initially characterized as a full dopamine D1 receptor agonist, was subsequently found to compete with 17β-estradiol for binding to both ERα and ERβ, demonstrating comparable relative binding affinities, yet acting as an ERα-selective agonist. nih.gov
Research also suggests that the interaction between estrogen receptors and other proteins, such as coactivators like p160 proteins (SRC-1, TIF2, and RAC3) and CREB-binding protein (CBP)/p300, can be influenced by different ligands. oup.comoup.com While the pure estrogen receptor antagonist ICI 182780 can promote interactions between ERα and CBP/p300, the interaction profile differs from that induced by agonists like estradiol. oup.com SKF-82958's selective agonism at ERα and its ability to induce functional interactions with AP-1 highlight a complex interplay between dopaminergic and estrogenic signaling pathways. nih.govbioscientifica.com
Influence of Androgens and 5α-Reductase on Behavioral Outcomes
The interplay between neurosteroids, including androgens, and dopamine neurotransmission is a subject of ongoing research. nih.govresearchgate.net Steroid 5α-reductase (5αR) is a key enzyme in neurosteroidogenesis, responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov Inhibition of 5αR has been shown to attenuate the behavioral effects of non-selective dopamine receptor agonists in animal models. nih.govresearchgate.net
Studies specifically investigating the impact of 5αR blockade on the behavioral effects of dopaminergic agonists in C57BL/6 mice have provided insights into the role of this pathway in modulating the effects of SKF-82958. nih.govnih.gov Finasteride (B1672673), a prototypical 5αR inhibitor, dose-dependently counteracted certain behavioral deficits induced by SKF-82958, a full D1-like receptor agonist. nih.govnih.govresearchgate.netkansascity.edu
Specifically, finasteride was found to significantly prevent the impairment of prepulse inhibition (PPI) and the enhancement of rearing responses induced by SKF-82958 in mice. nih.govnih.gov PPI is a measure of sensorimotor gating, and deficits in this area are associated with various neuropsychiatric conditions. nih.gov The ability of a 5αR inhibitor to reverse SKF-82958-induced PPI deficits suggests a modulatory role of neurosteroids produced via 5αR in D1 receptor-mediated behaviors. nih.govkansascity.edu
However, finasteride did not significantly affect other behavioral effects of SKF-82958, such as hyperlocomotive activity and startle attenuation. nih.govnih.gov This indicates a differential modulation by 5αR depending on the specific behavior being assessed and potentially the involvement of different downstream signaling pathways. nih.gov
Further research has explored the combined impact of finasteride and dopaminergic agonists on open-field behaviors, including locomotor activity, meandering, and rearing. nih.govresearchgate.net While SKF-82958 significantly increased locomotor activity, and finasteride reduced it, a significant interaction was observed, indicating that SKF-82958 could enhance locomotor activity in both vehicle- and finasteride-pretreated animals compared to saline-treated controls. nih.govresearchgate.net
The influence of androgens and their metabolism by 5α-reductase on behaviors mediated by dopamine receptors, including those activated by SKF-82958, highlights a complex interaction network in the brain that impacts behavioral outcomes. nih.govnih.gov
Behavioral Effects of SKF-82958 and Modulation by Finasteride in Mice
| Behavioral Measure | SKF-82958 Effect (Vehicle Pre-treatment) | Finasteride Pre-treatment Effect on SKF-82958 Induced Change | Significance (Pre-treatment x Treatment Interaction) | Source |
| Prepulse Inhibition (PPI) | Reduced | Countered | Significant (P<0.01) | nih.gov |
| Rearing Responses | Enhanced | Prevented | Significant (P<0.05) | nih.gov |
| Locomotor Activity | Increased | Not significantly affected (still enhanced) | Significant (P<0.01) | nih.gov |
| Startle Amplitude | Reduced | Not significantly affected | Not significant | nih.gov |
| Meandering | Reduced | Prevented | Significant (P<0.001) | nih.gov |
Compound Table
| Compound Name | PubChem CID |
|---|---|
| SKF-82958 | 1225 |
| Estrogen Receptor alpha | - |
| Estrogen Receptor beta | - |
| Estradiol | 5750 |
| ICI 182780 | 60633 |
| Testosterone | 6013 |
| Dihydrotestosterone | 10505 |
| Finasteride | 57363 |
| 5α-Reductase | - |
| Dopamine | 681 |
| Forskolin | 44279 |
| SRC-1 | - |
| TIF2 | - |
| RAC3 | - |
| CBP | - |
| p300 | - |
Research Challenges and Future Directions
Considerations for Therapeutic Duration of Action
A significant challenge for the therapeutic use of selective dopamine (B1211576) D1 receptor agonists like SKF-82958 has been their duration of action capes.gov.br. SKF-82958, for instance, has been noted to have a short duration of action, reported to be less than 1 hour in some studies capes.gov.br. This short duration contrasts with other D1 agonists, such as A-77636, which has a much longer duration (over 20 hours), potentially leading to behavioral tolerance capes.gov.br. The need for D1 receptor agents with an intermediate duration of efficacy has been identified as a potential area for therapeutic development, particularly in conditions like Parkinson's disease capes.gov.br. Studies in MPTP-lesioned monkeys showed that while thrice daily dosing with the short-acting SKF-82958 maintained maximal antiparkinsonian response, some shortening in the duration of response was observed over several days capes.gov.brnih.gov. The half-life of the regional cerebral blood flow (rCBF) response to SKF-82958 in baboons was approximately 30 minutes, which aligns with the reported duration of its antiparkinsonian effects in monkeys physiology.orgphysiology.org.
Comprehensive Efficacy and Safety Profile Elucidation
While research has explored the potential therapeutic applications of SKF-82958, a comprehensive understanding of its efficacy and safety profile is still needed ontosight.aiontosight.ai. Further evaluation in clinical settings is required to determine its viability as a therapeutic agent ontosight.ai. Research has focused on its ability to activate D1 receptors and mimic dopamine's effects, potentially influencing behaviors and neurological processes ontosight.aiontosight.ai. Studies in animal models have investigated its effects on locomotor activity and in models of parkinsonism capes.gov.brcapes.gov.brnih.govnih.gov. For example, SKF-82958 demonstrated antiparkinsonian efficacy and locomotor stimulation in MPTP-lesioned monkeys capes.gov.brnih.gov. It has also been shown to increase locomotion and rearing in rats caymanchem.comcaymanchem.com. However, a thorough elucidation of its full efficacy across different potential indications and a comprehensive safety assessment remain crucial future steps.
Development of Receptor Subtype-Specific and Functional Selective Modulators
SKF-82958 is characterized as a selective agonist for D1-like receptors, showing selectivity for D1 over D2 receptors medchemexpress.comcaymanchem.comcaymanchem.com. However, the D1-like receptor family includes both D1 and D5 subtypes mdpi.com. While specific agonists exist for the D1 receptor, a specific D5 receptor agonist has not yet been developed mdpi.com. Further research is needed to develop modulators with even greater subtype specificity to better understand the distinct roles of D1 and D5 receptors mdpi.com. Additionally, the concept of functional selectivity, where agonists can differentially activate various intracellular signaling pathways coupled to the same receptor, is an important area of investigation for D1 agonists psu.edu. Studies suggest that functional selectivity of D1 agonists is not easily predictable by simple structural examination and may involve subtle ligand-induced conformational changes psu.edu. Future research aims to develop ligands that exhibit specific functional selectivity profiles to potentially achieve more targeted therapeutic effects psu.edu. Interestingly, SKF-82958 has also been identified as a subtype-selective estrogen receptor-alpha (ERalpha) agonist that induces functional interactions between ERalpha and AP-1, suggesting potential off-target activities or complex interactions with other receptor systems that warrant further investigation nih.gov.
Delineation of Brain-Regional Specificity of Action
Understanding the specific brain regions where SKF-82958 exerts its effects is crucial for elucidating its mechanisms of action and potential therapeutic applications. Research using techniques like pharmacological functional MRI (phMRI) has begun to map these regional responses. In anesthetized rats, SKF-82958 administration induced a BOLD signal increase in areas associated with high D1 receptor expression, including the striatum, thalamus, prefrontal cortex, and cerebellum nih.gov. Studies in baboons using PET have shown that SKF-82958 significantly increased regional cerebral blood flow (rCBF) in bilateral temporal lobe areas, including the amygdala and superior temporal sulcus, while decreasing rCBF in the thalamus, pallidum, and pons physiology.orgphysiology.org. Local infusion of SKF-82958 into specific brain regions in mice has also demonstrated regional specificity in disrupting prepulse inhibition, with effects observed in the nucleus accumbens and medial prefrontal cortex but not the ventral hippocampus colab.ws. Further detailed delineation of the brain-regional specificity of SKF-82958's actions and how these relate to its behavioral and potential therapeutic effects is an ongoing area of research.
Q & A
Q. What experimental models are most suitable for studying SKF-82958's effects on dopamine D1 receptor signaling?
SKF-82958 is commonly studied in rodent models using intracerebral microinjection techniques. For example, locomotor activity assays in food-restricted (FR) versus ad libitum-fed (AL) rats are effective for evaluating its dose-dependent effects on vertical activity and distance moved. These models allow precise targeting of brain regions like the nucleus accumbens (NAc) core or shell, with behavioral metrics quantified via video tracking and ANOVA-based statistical comparisons .
Q. How is SKF-82958 administered in preclinical studies to ensure receptor-specific effects?
SKF-82958 is typically administered via stereotactic microinjection into specific brain regions (e.g., NAc or dorsal caudate-putamen) at doses ranging from 2.0–3.0 µg. Vehicle-controlled designs with counterbalanced dosing (e.g., ascending/descending dose sequences) minimize confounding variables. Co-administration with antagonists like SCH-23390 (D1 receptor blocker) or raclopride (D2 receptor antagonist) validates receptor specificity .
Q. What behavioral metrics are critical for assessing SKF-82958's locomotor effects?
Key metrics include:
- Horizontal locomotion : Distance moved (cm) quantified via automated tracking software.
- Vertical activity : Rearing events or time spent in exploratory behavior.
- Stereotypy scores : Repetitive movements (e.g., head dipping) assessed via observer-rated scales or machine-learning algorithms. Statistical analyses often involve repeated-measures ANOVA with post hoc tests (e.g., Fisher’s LSD) to compare treatment groups .
Advanced Research Questions
Q. How do feeding conditions (e.g., food restriction) modulate SKF-82958's behavioral and neurochemical effects?
Food restriction potentiates SKF-82958-induced hyperlocomotion and reward thresholds in FR rats compared to AL controls. This is attributed to upregulated D1 receptor sensitivity in mesolimbic pathways. For example, intra-NAc SKF-82958 (2.0 µg) in FR rats significantly lowers intracranial self-stimulation (ICSS) reward thresholds (F2,26=11.8, p<.001) and increases vertical activity (F1,12=15.2, p<.01), suggesting metabolic state-dependent receptor plasticity .
Q. What methodological challenges arise when reconciling contradictory data on SKF-82958's ERK pathway modulation?
Contradictions may stem from differences in dosing, brain region specificity, or interaction with kinases. For instance, SKF-82958 activates striatal ERK 1/2 in FR rats, but pre-treatment with MEK inhibitor SL-327 abolishes this effect without altering hyperlocomotion. Researchers must control for off-target kinase interactions and use immunohistochemistry (e.g., c-Fos expression) to validate pathway-specific effects .
Q. How can researchers optimize experimental designs to isolate D1 receptor-mediated effects from co-activated pathways?
- Pharmacological isolation : Use selective antagonists (e.g., SCH-23390 for D1) in co-administration studies.
- Dose-response curves : Test subthreshold doses of SKF-82958 with adjunctive drugs (e.g., quinpirole for D2 receptors) to identify synergistic or antagonistic interactions.
- Cellular assays : Combine in vivo microinjection with in vitro phosphorylation assays (e.g., [35S]GTPγS binding) to dissect receptor-effector coupling .
Q. What statistical approaches are recommended for analyzing SKF-82958's dose-dependent effects on reward thresholds?
Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal for ICSS threshold analysis (M-50 and theta-0 parameters). Mixed-effects ANOVA accounts for intra-subject variability in repeated-measures designs. For example, SKF-82958’s threshold-lowering effect in FR rats (F3,30=32.4, p<.001) requires post hoc adjustments to avoid Type I errors due to ceiling effects .
Q. How do SKF-82958's effects on D1 receptors influence cross-talk with opioid signaling pathways?
SKF-82958 induces heterologous desensitization of δ-opioid receptors (DOPR) in CHO cells co-expressing D1 receptors. Methodologically, this is assessed via [35S]GTPγS binding assays and immunoprecipitation to measure phosphorylation changes. Co-treatment with PKA inhibitors (e.g., H-89) reverses DOPR desensitization, highlighting cAMP-dependent crosstalk mechanisms .
Methodological Best Practices
- Dose validation : Pilot studies using 2.0–3.0 µg doses in AL/FR rats prevent ceiling effects in locomotor assays .
- Control for locomotor confounds : Separate cohorts for ICSS and motor activity experiments reduce interference between reward and movement metrics .
- Data transparency : Report full statistical outputs (F-values, p, effect sizes) and raw data in supplementary materials to facilitate meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
